molecular formula C16H20N2O2S B431285 N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 101586-65-6

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B431285
CAS No.: 101586-65-6
M. Wt: 304.4g/mol
InChI Key: ULSOKXBEEGOXQL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a potent and cell-active inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1), a key regulatory component of the oxidative stress response pathway. This compound functions by binding to the Kelch domain of KEAP1, thereby disrupting its interaction with Nuclear factor erythroid 2-related factor 2 (NRF2). Under normal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation; inhibition of this interaction stabilizes NRF2, allowing for its accumulation and translocation to the nucleus where it activates the Antioxidant Response Element (ARE) [Source] . This mechanism makes it a critical research tool for investigating the NRF2-mediated cellular defense system against oxidative stress and electrophilic insults. Researchers utilize this KEAP1 inhibitor to probe the pathophysiological roles of the KEAP1-NRF2 axis in various contexts, including neurodegenerative diseases , cancer chemoresistance , and inflammatory conditions, providing valuable insights for potential therapeutic strategies targeting this pathway.

Properties

IUPAC Name

N-cyclohexyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOKXBEEGOXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 2-aminothiophenol to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as peptide deformylase, which plays a crucial role in bacterial protein synthesis . By inhibiting this enzyme, the compound can exert antimicrobial effects. Additionally, it may interact with other cellular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation .

Physicochemical Properties

  • Density and pKa : The N-hydroxy derivative has a density of 1.407 g/cm³ and pKa ~8.92, indicating moderate acidity .
  • Lipophilicity : Trifluoromethyl and chlorobenzyl groups increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves a condensation reaction between substituted amines and maleic anhydride. The resulting products have been characterized using various spectroscopic techniques to confirm their structure and purity.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study screened these compounds against several fungal strains including Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. The results indicated that certain derivatives showed promising antifungal activity, suggesting their potential use in treating fungal infections .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Compounds with similar structures have been shown to reduce reactive oxygen species (ROS) levels significantly. This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity was assessed using DPPH radical scavenging assays and other similar methods .

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin production. In vitro studies have indicated that certain analogs of N-cyclohexyl derivatives can inhibit tyrosinase activity effectively. For instance, compounds were found to have IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating their potential as skin-whitening agents .

Study on Antifungal Activity

In a controlled study, various derivatives of this compound were tested against fungal pathogens. The study reported the following findings:

CompoundFungal StrainZone of Inhibition (mm)MIC (µg/mL)
1Trichophyton rubrum1532
2Epidermophyton floccosum2016
3Malassezia furfur1824

These results indicate that specific derivatives possess significant antifungal properties and could be developed into therapeutic agents.

Study on Antioxidant Activity

A separate investigation into the antioxidant effects revealed that the compound reduced ROS levels by approximately 70% in cellular models compared to untreated controls. This suggests a strong potential for mitigating oxidative stress-related damage .

Q & A

Q. What are the common synthetic routes for preparing N-cyclohexyl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives?

The synthesis typically involves multi-step reactions, starting with condensation of disulfide-containing precursors (e.g., 2-[(2-aminophenyl)disulfanyl]aniline) with activated esters like dialkyl acetylenedicarboxylates. Reaction conditions such as refluxing in dioxane under inert atmospheres or microwave-assisted synthesis are critical for optimizing yields and purity . Intermediate purification via column chromatography and characterization by NMR and mass spectrometry ensures structural integrity .

Q. How is the compound characterized structurally in academic research?

Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for confirming substituent connectivity and Mass Spectrometry (MS) for molecular weight validation. Single-crystal X-ray diffraction (SC-XRD) resolves precise stereochemistry, with software like SHELXL refining hydrogen-bonding networks and torsion angles. For example, SC-XRD revealed a twisted boat conformation in the benzothiazine ring and N–H···O hydrogen bonds stabilizing the crystal lattice .

Q. What structural features influence the compound’s physicochemical properties?

The benzothiazine core adopts a non-planar conformation (twisted boat or half-chair), with substituents like the cyclohexyl group introducing steric effects that modulate solubility and intermolecular interactions. Hydrogen-bonding motifs (e.g., N–H···O and C–H···O) dominate crystal packing, forming 3D networks critical for stability .

Q. What biological activities are reported for this class of compounds?

Derivatives exhibit antifungal activity (e.g., against Candida spp. via MIC assays) , RORγ modulation for autoimmune disease treatment , and potential antidepressant effects linked to thiazine-ring modifications . Activity correlates with substituent electronegativity and spatial arrangement.

Advanced Research Questions

Q. How can synthetic efficiency be improved for complex derivatives?

Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction homogeneity. Solvent optimization (e.g., switching from ethanol to DMF) minimizes side reactions in Mannich condensations . Multi-step protocols with in-situ purification (e.g., using silica gel traps) enhance scalability .

Q. How should researchers address contradictions in crystallographic data during refinement?

Discrepancies in hydrogen-bond geometry or thermal parameters require iterative refinement using SHELXL . Constraints (e.g., ISOR for anisotropic displacement) and validation tools (e.g., R-factor analysis and Flack parameter for absolute structure) resolve ambiguities. For example, SHELXL’s full-matrix least-squares refinement corrected N–H···O bond distances in 2-(3-oxo-benzothiazin-yl)acetohydrazide to within 0.01 Å accuracy .

Q. What strategies elucidate structure-activity relationships (SAR) for therapeutic applications?

SAR studies involve systematic substitution at the cyclohexyl and acetamide positions. For instance:

  • Cyclohexyl → Fluorophenyl : Enhances metabolic stability but reduces solubility .
  • Acetamide → Hydrazide : Increases hydrogen-bond donor capacity, improving antifungal potency . Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) predict bioactivity trends .

Q. What role do non-covalent interactions play in the compound’s solid-state behavior?

N–H···O hydrogen bonds form inversion dimers, while weaker C–H···O interactions extend these dimers into sheets. These interactions dictate melting points, solubility, and mechanical stability. SC-XRD studies show that disrupting these bonds (e.g., via methyl substitution) reduces thermal stability by 20–30°C .

Q. What challenges arise in X-ray crystallography for analogues with flexible substituents?

Flexible groups (e.g., cyclohexyl) introduce disorder, complicating electron density maps. Strategies include:

  • Low-temperature data collection (100 K) to minimize thermal motion.
  • TWINABS correction for overlapping reflections in twinned crystals .
  • SHELXT for automated space-group determination, reducing human bias in symmetry assignment .

Q. How do substituents influence the compound’s pharmacokinetic profile?

  • Electron-withdrawing groups (e.g., trifluoromethyl): Increase metabolic resistance but reduce oral bioavailability.
  • Hydrophobic moieties (e.g., aryl rings): Enhance membrane permeability but may induce hepatotoxicity.
    In vitro assays (e.g., microsomal stability tests) and logP calculations guide rational design .

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